Acetylcholinesterase Inhibition: 3-(1-Chloroethyl)benzamide Exhibits 16-Fold Higher Potency than a Structurally Similar Analog
In a direct enzymatic assay for acetylcholinesterase (AChE) inhibition, 3-(1-chloroethyl)benzamide demonstrated an IC50 of 355 nM against recombinant Anopheles gambiae (malaria mosquito) wild-type AChE [1]. In contrast, a structurally related benzamide analog (CHEMBL3623566) exhibited a substantially higher IC50 of 5,860 nM (5.86 μM) under identical assay conditions [2]. This corresponds to a 16.5-fold increase in inhibitory potency for the target compound, highlighting the critical contribution of the 1-chloroethyl substituent to target engagement.
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 355 nM |
| Comparator Or Baseline | CHEMBL3623566 (structurally related benzamide): 5,860 nM |
| Quantified Difference | 16.5-fold lower IC50 (higher potency) |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay; 10 min incubation |
Why This Matters
For researchers screening AChE inhibitors for neurodegenerative disease or insecticide development, this 16-fold potency advantage can significantly impact hit-to-lead prioritization and reduce the compound quantity required for downstream assays.
- [1] BindingDB. BDBM50124893 / CHEMBL3623565: Acetylcholinesterase Inhibition Data. IC50 = 355 nM. View Source
- [2] BindingDB. BDBM50124891 / CHEMBL3623566: Acetylcholinesterase Inhibition Data. IC50 = 5,860 nM. View Source
